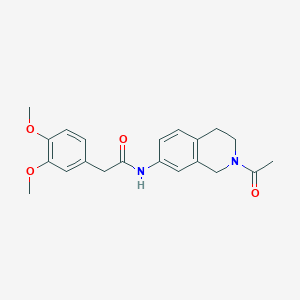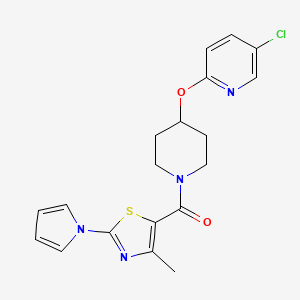
(4-((5-chloropyridin-2-yl)oxy)piperidin-1-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-((5-chloropyridin-2-yl)oxy)piperidin-1-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone is a complex organic compound with potential applications in various scientific fields. Characterized by its distinct chemical structure, the compound exhibits interesting chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (4-((5-chloropyridin-2-yl)oxy)piperidin-1-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone involves multiple steps, typically starting with the preparation of intermediate compounds. A common synthetic route may involve the following steps:
Formation of the pyridyl intermediate: : React 5-chloropyridine-2-ol with piperidine in the presence of a base such as potassium carbonate (K2CO3).
Thiazole synthesis: : Prepare 4-methyl-2-(1H-pyrrol-1-yl)thiazole through a reaction involving thioamide and 2-bromo-4-methylpyrrole.
Final Coupling: : Couple the pyridyl intermediate with the thiazole derivative using a coupling agent like EDC (N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide) and catalytic DMAP (4-dimethylaminopyridine).
Industrial Production Methods: Industrial synthesis involves scaling up the laboratory procedures while ensuring safety and efficiency. The process might require optimization of reaction conditions, such as temperature control, solvent selection, and purification techniques like recrystallization or chromatography.
化学反应分析
Types of Reactions:
Oxidation: Oxidative conditions might be applied to modify the functional groups or introduce new functionalities.
Reduction: Reduction reactions can alter specific parts of the compound to explore different chemical properties.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the chemical structure by replacing certain groups.
Common Reagents and Conditions:
Oxidation: Reagents like PCC (pyridinium chlorochromate) or potassium permanganate (KMnO4).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions might involve bases like NaH (sodium hydride) or acids like HCl (hydrochloric acid).
Major Products: Reactions can yield a range of derivatives, each with unique properties based on the modification of the parent compound.
科学研究应用
This compound's unique structure allows it to serve as a valuable tool in several fields:
Chemistry: Used as a reagent or intermediate in the synthesis of more complex molecules.
Medicine: Evaluation of its potential therapeutic effects in preclinical studies.
Industry: Utilization in the development of novel materials or catalysts.
作用机制
The compound's effects are mediated through its interaction with specific molecular targets. For instance, it could bind to enzymes or receptors, influencing their activity and the downstream biological pathways. The exact mechanism would depend on the context of its application, such as its use in biological assays or therapeutic studies.
相似化合物的比较
(3-chloropyridin-2-yl)(piperidin-1-yl)methanone
4-methyl-2-(1H-pyrrol-1-yl)thiazole: These compounds may share some structural similarities but differ significantly in their reactivity and application potential, underlining the uniqueness of (4-((5-chloropyridin-2-yl)oxy)piperidin-1-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone.
If this piques your interest further, we could delve into even deeper details on any specific section!
属性
IUPAC Name |
[4-(5-chloropyridin-2-yl)oxypiperidin-1-yl]-(4-methyl-2-pyrrol-1-yl-1,3-thiazol-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN4O2S/c1-13-17(27-19(22-13)24-8-2-3-9-24)18(25)23-10-6-15(7-11-23)26-16-5-4-14(20)12-21-16/h2-5,8-9,12,15H,6-7,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXZQVWPAJFUPNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N2C=CC=C2)C(=O)N3CCC(CC3)OC4=NC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
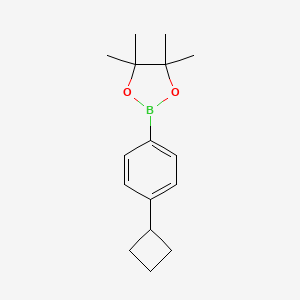

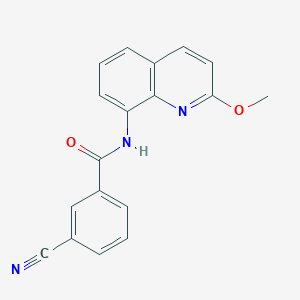

![(Z)-3-(2-methoxyethyl)-5-((9-methyl-4-oxo-2-thiomorpholino-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2996085.png)
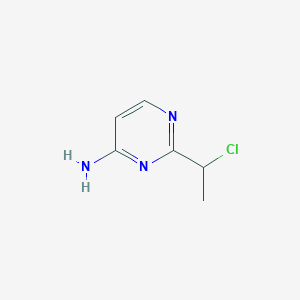
![2,4-Dichloro-N-[2-[[cyano(cyclopropyl)methyl]amino]-2-oxoethyl]benzamide](/img/structure/B2996088.png)
![2-(p-Tolyl)benzo[d]imidazo[2,1-b]thiazole](/img/structure/B2996090.png)
![2-[4-(11,13-dimethyl-4-propyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-yl)piperazin-1-yl]ethanol](/img/structure/B2996091.png)
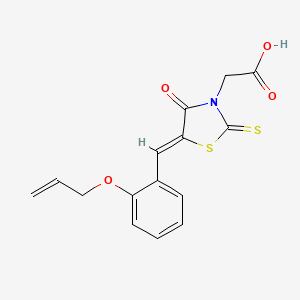
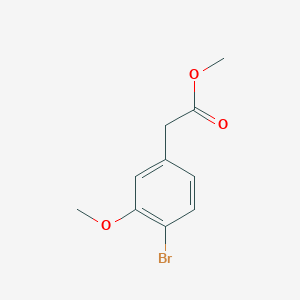
![N-(3-isopropoxypropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2996095.png)
![8-[4-(Propane-2-sulfinyl)benzoyl]-1-oxa-8-azaspiro[5.5]undecane-7-carbonitrile](/img/structure/B2996096.png)
